Hydrophilicity Advantage Over Ester Analogs
The free carboxylic acid of the target compound confers a predicted XLogP3-AA value of −1.3 [1], substantially lower (more hydrophilic) than the methyl ester analog (XLogP3-AA estimated ≈ +0.5 to +1.0 based on the typical ΔlogP of ~1.8–2.3 per carboxylic acid-to-ester conversion) [2]. This difference translates to an estimated aqueous solubility advantage of approximately 10- to 100-fold at physiological pH for the free acid, a parameter critical for aqueous-phase reactions, homogeneous catalysis, and biological assays requiring compound dissolution without organic co-solvents.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = −1.3 |
| Comparator Or Baseline | Methyl 2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate (CAS 53463-97-1): XLogP3-AA estimated ≈ +0.5 to +1.0 |
| Quantified Difference | ΔXLogP3-AA ≈ 1.8–2.3 units; corresponds to estimated 10- to 100-fold higher aqueous solubility for the target compound |
| Conditions | Computed by XLogP3 algorithm (PubChem), pH-independent partition coefficient; solubility enhancement estimated from Hansch–Leo fragment constant approach. |
Why This Matters
Procurement of the free-acid form eliminates the need for ester hydrolysis and avoids residual organic solvent carry-over, directly reducing downstream processing steps in aqueous and biological applications.
- [1] PubChem Compound Summary, CID 22755864: 2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetic acid. XLogP3-AA = −1.3. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. Fragment constant methodology for carboxylic acid–ester logP difference. View Source
